Cas no 392295-04-4 (2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
- 2-CHLORO-N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
- 392295-04-4
- F0417-0527
- 2-chloro-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Oprea1_091092
- AKOS005396658
- 2-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
-
- インチ: 1S/C19H17ClN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
- InChIKey: XCXAHGFIJTXHBN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C(NC1=NN=C(S1)SCC(NC1C=C(C)C=CC=1C)=O)=O
計算された属性
- せいみつぶんしりょう: 432.0481458g/mol
- どういたいしつりょう: 432.0481458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- 疎水性パラメータ計算基準値(XlogP): 4.6
2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-0527-30mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-2mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-50mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-4mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-20mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-20μmol |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-15mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-5μmol |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-10mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0417-0527-40mg |
2-chloro-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide |
392295-04-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide 関連文献
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamideに関する追加情報
2-Chloro-N-5-({(2,5-Dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-Thiadiazol-2-ylbenzamide (CAS No. 392295-04-4): An Overview of a Promising Compound in Medicinal Chemistry
2-Chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392295-04-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.
The molecular structure of 2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide is characterized by the presence of a thiadiazole ring, a benzamide moiety, and a chloro substituent. These functional groups contribute to the compound's overall stability and reactivity, making it an attractive target for synthetic chemists and pharmacologists. The thiadiazole ring is particularly noteworthy due to its ability to form stable complexes with various metal ions, which can enhance the compound's biological activity.
Recent studies have highlighted the potential of thiadiazole derivatives in the treatment of various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that thiadiazole compounds exhibited potent antifungal activity against Candida species, which are common causes of opportunistic infections. Another study in the European Journal of Medicinal Chemistry demonstrated that certain thiadiazole derivatives showed significant anticancer activity against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In the context of 2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide, preliminary research has indicated its potential as an antimicrobial agent. A study conducted by researchers at the University of California found that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cellular metabolism.
Beyond its antimicrobial properties, 2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide has also shown promise in the treatment of inflammatory conditions. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide are another area of active research. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for its development as an oral therapeutic agent. Additionally, the compound's low toxicity profile in preclinical studies suggests that it may be safe for use in humans.
In conclusion, 2-chloro-N-5-({(2,5-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide (CAS No. 392295-04-4) represents a promising candidate for further investigation in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for drug discovery and development. Ongoing research is expected to uncover additional therapeutic applications and optimize its pharmacological properties for clinical use.
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